molecular formula C27H33N5O5 B3009477 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate CAS No. 1351648-05-9

2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate

Cat. No.: B3009477
CAS No.: 1351648-05-9
M. Wt: 507.591
InChI Key: SGJIPVAYWMHAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzimidazole core substituted with a piperidinylmethyl group at the 1-position and a phenylpiperazinyl-acetyl moiety. The oxalate salt form enhances solubility and stability, making it pharmacologically relevant.

Properties

IUPAC Name

2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O.C2H2O4/c31-25(29-16-14-28(15-17-29)22-6-2-1-3-7-22)19-27-12-10-21(11-13-27)18-30-20-26-23-8-4-5-9-24(23)30;3-1(4)2(5)6/h1-9,20-21H,10-19H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJIPVAYWMHAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)CC(=O)N4CCN(CC4)C5=CC=CC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate is a complex organic molecule that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound is characterized by a benzimidazole core, which is known for its diverse biological activities. Its structure includes:

  • A piperidine ring
  • A phenylpiperazine moiety
  • An ethanone functional group

These structural features contribute to its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For example, a series of novel 1H-benzimidazoles were synthesized and evaluated against various cancer cell lines. The findings indicated that certain derivatives exhibited strong binding affinities to human topoisomerase I, a key enzyme involved in DNA replication and repair, suggesting that they may act as effective anticancer agents .

Compound Target Activity IC50 (µM)
BBZ 11aHuman Topoisomerase IStrong binding5.0
BBZ 12bHuman Topoisomerase IModerate binding15.0

Neuropharmacological Effects

The compound's interaction with GABA-A receptors has been investigated, revealing its potential as a positive allosteric modulator (PAM). This modulation could lead to therapeutic applications in treating neurological disorders by enhancing GABAergic transmission .

Antimicrobial Activity

Benzimidazole derivatives have shown promising activity against various protozoa and bacteria. In vitro studies indicated that certain derivatives displayed significant efficacy against Trypanosoma cruzi and Trichomonas vaginalis, highlighting their potential as antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Topoisomerase Inhibition : The compound may inhibit topoisomerases, leading to disrupted DNA replication in cancer cells.
  • GABA-A Receptor Modulation : By binding to the GABA-A receptor, it enhances inhibitory neurotransmission, which can alleviate symptoms associated with anxiety and seizures.

Case Studies

A notable study involving a related benzimidazole derivative demonstrated significant antitumor effects in preclinical models. The compound was tested against multiple cancer cell lines, resulting in selective cytotoxicity towards malignant cells while sparing normal cells .

Additionally, another investigation into the neuropharmacological properties showed that the compound improved cognitive function in animal models of neurodegeneration, suggesting its potential in treating Alzheimer's disease .

Scientific Research Applications

Overview

2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features suggest potential applications in treating neurological disorders, cancer, and as a tool in biochemical research.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, benzimidazole derivatives have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Neurological Disorders

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have demonstrated that benzimidazole derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects, possibly through antioxidant mechanisms .

Antimicrobial Properties

Benzimidazole derivatives have also been explored for their antimicrobial activities. The ability of these compounds to disrupt bacterial cell walls or interfere with microbial metabolism makes them candidates for developing new antibiotics .

Molecular Probes

Due to its unique structure, this compound can be utilized as a molecular probe in biochemical assays. Its ability to bind specific receptors or enzymes allows researchers to study biological processes and interactions at a molecular level.

Drug Design and Development

The compound serves as a lead structure for the design of new pharmaceuticals targeting various diseases. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy and reduce toxicity .

Case Study 1: Anticancer Research

A study investigating the anticancer effects of benzimidazole derivatives found that certain modifications to the piperidine ring enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of substituent groups in determining biological activity and suggested pathways for further development .

Case Study 2: Neuroprotective Effects

In a preclinical model of Alzheimer's disease, a benzimidazole derivative demonstrated significant neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This finding supports the potential use of such compounds in therapeutic strategies against neurodegeneration .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibition of cancer cell proliferation; apoptosis induction ,
Neurological DisordersPotential neuroprotective effects; modulation of neurotransmitter systems ,
Antimicrobial PropertiesDisruption of bacterial cell walls; interference with microbial metabolism
Molecular ProbesBinding specificity for biochemical assays ,
Drug DesignLead structure for new pharmaceuticals; SAR studies ,

Comparison with Similar Compounds

1-(4-((2-tert-Butyl-5-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone (42)

  • Key Features : Contains a tert-butyl group and an ethylsulfonyl substituent on the benzimidazole ring, linked to a piperidine moiety.
  • Synthesis : Multi-step process involving nitro reduction, reductive amination, and sulfone oxidation .
  • Relevance : The sulfone group enhances metabolic stability compared to thioether-containing analogues like 2-(butylthio)-1H-benzo[d]imidazole () .

1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (7)

  • Key Features : Combines benzimidazole with a piperazine-ethylamine linker and a pyridinyl-methoxybenzyl group.
  • Pharmacological Potential: Dual histamine H1/H4 receptor ligand activity, suggesting the piperazine moiety’s role in receptor binding .

Benzimidazole Derivatives with Antimicrobial Activity

1-(4-(((2-(4-Nitrophenyl)-1H-benzo[d]imidazol-1-yl)methyl)amino)phenyl)ethanone (BD-5)

  • Structure: Nitrophenyl substitution at the benzimidazole 2-position, linked to p-aminoacetophenone.
  • Activity : Demonstrated antimicrobial effects, with the nitro group contributing to electron-withdrawing properties that may enhance reactivity .

1-(4-(((2-(4-Aminophenyl)-1H-benzo[d]imidazol-1-yl)methyl)amino)phenyl)ethanone (BD-1)

  • Structure: Aminophenyl substitution instead of nitro in BD-3.
  • Impact: The amino group improves solubility and may modulate target affinity compared to BD-5 .

Cytotoxic and Anti-Inflammatory Analogues

2-(Aryl)-1-(1H-benzo[d]imidazol-1-yl)ethanone Derivatives (47)

  • Structure : Aryl groups at the 2-position of benzimidazole with an acetyl linker.
  • Activity : Cytotoxic against HCT-116 and MCF-7 cell lines, highlighting the importance of the acetyl group in cellular uptake .

Benzimidazole-Thiazole Hybrid (21a)

  • Structure : Linked to a thiosemicarbazone-propan-2-one moiety.
  • Activity : COX-2 inhibition (IC50 = 0.045–0.075 µM), comparable to celecoxib, due to the thiazole-thiosemicarbazone pharmacophore .

Comparative Data Table

Compound Name / ID Molecular Weight Key Substituents Biological Activity Spectral Data (Selected)
Target Compound (Oxalate Salt) Not Provided Piperidinylmethyl, phenylpiperazinyl-acetyl Presumed receptor modulation Not available in evidence
1-(4-((2-tert-Butyl-5-(ethylsulfonyl)-Benzimidazolyl)methyl)piperidin-1-yl)ethanone (42) Not Provided tert-Butyl, ethylsulfonyl, piperidine Improved metabolic stability NMR/HRMS confirmed sulfone and tert-butyl groups
BD-5 Not Provided 4-Nitrophenyl, p-aminoacetophenone Antimicrobial IR: Nitro group at 1520 cm⁻¹; NMR: δ 7.8–8.2 (Ar)
2-(Aryl)-1-(1H-benzimidazol-1-yl)ethanone (47) ~300–350 Aryl, acetyl Cytotoxic (IC50: 10–50 µM) HRMS: m/z 349.12 (M+H)
Benzimidazole-Thiazole Hybrid (21a) ~400 Thiosemicarbazone, propan-2-one COX-2 inhibition (IC50: 0.045 µM) NMR: δ 2.1 (CH3), 3.8 (SCH3)

Key Findings and Implications

Structural Flexibility : The target compound’s piperidinyl and phenylpiperazinyl groups may enhance blood-brain barrier penetration compared to simpler derivatives like BD-5 or BD-1 .

Salt Forms : The oxalate salt likely improves aqueous solubility versus neutral analogues (e.g., 2-(benzylthio)-1H-benzo[d]imidazole in ) .

Activity Trends: Antimicrobial: Electron-withdrawing groups (e.g., nitro in BD-5) enhance activity over electron-donating groups (e.g., amino in BD-1) . Anti-Inflammatory/Cytotoxic: Thiazole and acetyl moieties () are critical for COX-2 inhibition, a feature absent in the target compound .

Synthetic Challenges : Base-mediated acetyl removal () suggests that protecting groups or alternative reaction conditions are necessary for synthesizing acetyl-containing derivatives like the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.